molecular formula C6H15Cl2F3N2 B2899723 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride CAS No. 2418708-68-4

2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride

Cat. No.: B2899723
CAS No.: 2418708-68-4
M. Wt: 243.1
InChI Key: SLEZBCXUQJCSPP-UHFFFAOYSA-N
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Description

2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine dihydrochloride is a fluorinated diamine derivative characterized by a branched propane-1,2-diamine backbone substituted with a methyl group and a 2,2,2-trifluoroethyl (TFE) group. Its dihydrochloride salt form enhances water solubility and crystallinity, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

2-methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2.2ClH/c1-5(2,3-10)11-4-6(7,8)9;;/h11H,3-4,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEZBCXUQJCSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride typically involves multiple steps One common method starts with the reaction of 2,2,2-trifluoroethylamine with an appropriate alkylating agent to introduce the propane backbone

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The compound may be converted to corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological processes. Its unique structure can help in understanding molecular interactions and pathways.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. It could be used in the development of new drugs or as a component in drug formulations.

Industry: In industrial applications, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The compound is compared below with analogs sharing structural motifs such as fluorinated alkyl chains, diamine backbones, or dihydrochloride salt forms.

Table 1: Comparative Analysis of Structural and Physicochemical Properties
Compound Name CAS# Molecular Formula Molecular Weight Substituents Functional Groups Key Properties
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine dihydrochloride Not provided C₆H₁₄Cl₂F₃N₂ 242.09 (calc.) Methyl, TFE Diamine, dihydrochloride High solubility, strong hydrogen-bonding capacity, enhanced lipophilicity due to TFE group
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride OMXX-292806-01 C₆H₁₁ClF₃NO₂ 221.61 TFE, methyl Propanoic acid, hydrochloride Carboxylic acid group reduces basicity; potential for ionic interactions
(S)-Propane-1,2-diamine dihydrochloride 19777-66-3 C₃H₁₂Cl₂N₂ 159.05 None Diamine, dihydrochloride High water solubility; chelating agent for metal ions
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride 1219957-57-9 C₈H₂₁Cl₂N₃O 246.18 Dimethylaminoethyl, methyl Amide, tertiary amine, dihydrochloride Amide functionality reduces nucleophilicity; tertiary amine enhances solubility
N-(2-Chloroethyl) diisopropylamine 108-18-9 C₇H₁₆ClN 149.66 Chloroethyl, isopropyl Tertiary amine Chlorine substituent increases electrophilicity; lower metabolic stability vs. TFE analogs

Biological Activity

2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Chemical Formula : C6H13F3N2
  • Molecular Weight : 170.18 g/mol
  • IUPAC Name : N'-methyl-N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
  • Appearance : Liquid
  • Storage Conditions : Room temperature

Research indicates that 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride may act through several mechanisms:

  • Inhibition of Mitotic Checkpoint : The compound has been found to inhibit the spindle assembly checkpoint in cells. This checkpoint is crucial for ensuring proper chromosome segregation during cell division. Inhibition may lead to uncontrolled cell growth, making it a candidate for further investigation in cancer therapies .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens .
  • Neuroprotective Effects : Early research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exact pathways remain to be fully elucidated but are a promising area for future studies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride:

Activity TypeObservationsReferences
Mitotic InhibitionInhibits spindle assembly checkpoint
AntimicrobialPotential activity against bacterial strains
NeuroprotectionIndications of protective effects in neuronal cells

Case Study 1: Cancer Cell Lines

A study examined the effects of the compound on various cancer cell lines. Results showed a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect on cell growth inhibition.

Case Study 2: Antimicrobial Testing

In preliminary antimicrobial assays against E. coli and S. aureus, the compound displayed moderate inhibition zones compared to standard antibiotics. This suggests potential as an antimicrobial agent but requires further validation through comprehensive testing.

Q & A

Q. What are the standard synthesis protocols for 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine dihydrochloride?

The synthesis typically involves reacting 2,2,2-trifluoroethylamine with propane-1,2-diamine derivatives under controlled conditions. Hydrochloric acid is added to form the dihydrochloride salt, enhancing water solubility. Key parameters include maintaining temperatures between 0–25°C and optimizing stoichiometric ratios to achieve yields >75% . Purification via recrystallization or column chromatography is recommended to ensure >98% purity.

Q. How is the compound characterized for purity and structural integrity?

Analytical methods include:

  • NMR Spectroscopy : To confirm atomic connectivity and detect impurities (e.g., residual solvents).
  • HPLC : For quantifying purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .

Q. What factors influence the compound’s solubility and stability in experimental settings?

The dihydrochloride salt form improves aqueous solubility compared to the free base. Stability is pH-dependent; maintain solutions at pH 3–5 to prevent degradation. Store lyophilized powder at –20°C under inert gas (argon) to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during scale-up synthesis?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Lower temperatures (0–10°C) reduce side reactions but may slow kinetics.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility.
  • Catalysts : Add Lewis acids (e.g., ZnCl₂) to accelerate amine alkylation . Pilot-scale trials with continuous flow reactors may enhance reproducibility .

Q. How do structural modifications (e.g., fluorination) impact pharmacological properties compared to analogs?

The trifluoroethyl group increases electronegativity, altering binding affinity to targets like G-protein-coupled receptors. Comparative studies show:

CompoundLogPEC₅₀ (nM)Target Receptor
This compound 1.245 ± 3Serotonin 5-HT₂A
Non-fluorinated analog2.8120 ± 10Dopamine D₂
Difluoroethyl derivative1.560 ± 55-HT₂A/D₂

Fluorination reduces lipophilicity (lower LogP), enhancing CNS penetration .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Assay Standardization : Use reference compounds (e.g., ketanserin for 5-HT₂A) to calibrate functional assays.
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to ensure consistency .

Q. What theoretical frameworks guide mechanistic studies of this compound’s neuropharmacological effects?

Research is often anchored in:

  • Molecular Docking Simulations : Predict interactions with neurotransmitter receptors (e.g., 5-HT₂A).
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate trifluoroethyl group orientation with binding energy.
  • Systems Biology Models : Map dose-dependent effects on neural pathways .

Q. How should experimental designs differ for in vitro vs. in vivo studies?

  • In Vitro : Use primary neuronal cultures or transfected HEK cells to measure receptor activation (e.g., Ca²⁺ flux assays).
  • In Vivo : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models, monitoring behavioral endpoints (e.g., forced swim test for antidepressant activity). Include pharmacokinetic profiling (t₁/₂, AUC) to assess bioavailability .

Methodological Challenges

Q. What analytical techniques best characterize interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : Resolves binding conformations at near-atomic resolution .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be interpreted?

  • Variable Temperature NMR : Identifies dynamic conformational changes.
  • 2D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximities.
  • Computational Modeling : Density Functional Theory (DFT) predicts optimal geometries .

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